N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid is a hybrid compound that combines the structural features of anthranilic acid with a thioxobenzothiazole moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The integration of these two distinct chemical entities may enhance the pharmacological profile of the resulting hybrid, making it a subject of study in medicinal chemistry.
The synthesis and evaluation of N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid have been documented in various scientific publications. These studies explore its synthetic routes, biological evaluations, and potential applications in treating various conditions.
N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid falls under the classification of organic compounds, specifically within the categories of heterocyclic compounds and amino acids. It is characterized by the presence of both a thiazole ring and an anthranilic acid structure, which is known for its role in various biological systems.
The synthesis of N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid typically involves several key steps:
Technical details from recent studies indicate that yields can vary significantly based on reaction conditions, with reported yields ranging from 40% to 70% depending on the specific synthetic route employed .
The molecular structure of N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid can be described as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the functional groups present and confirm the structure of the synthesized compound .
N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions are crucial for understanding how modifications can lead to improved pharmacological profiles .
The mechanism of action for N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid is not fully elucidated but is hypothesized based on its structural features:
Data from biological evaluations indicate that compounds containing similar structural motifs exhibit significant antimicrobial and anti-inflammatory activities, suggesting that N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid could possess similar properties .
The physical and chemical properties of N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid include:
Relevant analyses such as thermal stability assessments and solubility tests are critical for determining suitable conditions for storage and application .
N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid has potential applications in various scientific fields:
The systematic IUPAC name for this compound is 2-[[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]benzoic acid, reflecting its core structural components: a benzoic acid substituted at the 2-position with an amino group linked to a 2-mercaptobenzothiazole system [4]. It carries the CAS Registry Number 73791-26-1, a universal identifier critical for unambiguous chemical tracking across databases and regulatory frameworks [2] [4].
Taxonomically, it belongs to the N-substituted anthranilic acid family, characterized by the replacement of the hydrogen atom on the anthranilate nitrogen with specialized heterocyclic groups. Specifically, the 2-thioxo-1,3-benzothiazole substituent differentiates it from simpler alkyl or aryl anthranilates (e.g., N-2,3-xylyl-anthranilic acid [6] or N-(2,6-dichlorophenyl)anthranilic acid [3]). This classification underscores its structural complexity relative to basic anthranilates.
Table 1: Official and Common Nomenclature
Identifier Type | Designation |
---|---|
IUPAC Name | 2-[[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]benzoic acid |
CAS Registry Number | 73791-26-1 |
Molecular Formula | C₁₅H₁₂N₂O₂S₂ |
Synonyms | NSC 86153; Benzoic acid, 2-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- [4] [5] |
First documented in chemical registries during the late 20th century, this compound was initially cataloged under the identifier NSC 86153 by the National Service Center (NSC), indicating its inclusion in exploratory screening programs for bioactive agents [4] [5]. While therapeutic applications remain investigational, the compound’s design leverages the established pharmacological relevance of its parent structures:
This compound exemplifies a dual-pharmacophore hybrid, integrating:
Table 2: Core Structural Parameters
Pharmacophoric Element | Structural Feature | Role in Molecular Interactions |
---|---|---|
Anthranilic Acid Moiety | Ortho-substituted carboxylic acid | Hydrogen bonding; ionic interactions |
Benzothiazole Core | Bicyclic aromatic system | π-π stacking; hydrophobic contacts |
Thione Group (C=S) | Sulfur adjacent to nitrogen | Metal chelation; nucleophile susceptibility |
Methylene Linker (─CH₂─) | Alkyl chain between pharmacophores | Conformational flexibility |
The methylene bridge (-CH₂-) between anthranilate nitrogen and benzothiazole C3 permits rotational freedom, enabling adaptable binding geometries [2] [4]. Computational analysis (InChIKey: VDHLXPKGMXLEFH-UHFFFAOYSA-N [2]) suggests polar surface areas favoring membrane penetration, while the aromatic systems may engage cellular targets via stacking interactions. This architecture positions the compound as a versatile scaffold for probing biochemical interactions within benzothiazole-anthranilate hybrids, warranting deeper exploration of its physicochemical behavior and receptor affinity.
Concluding Remarks
N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid embodies a chemically intricate hybrid structure with unexplored biological potential. Its nomenclature and classification anchor it within anthranilic acid taxonomy, while its dual pharmacophore offers a template for rational drug design. Future research directions include synthesizing analogs for structure-activity relationship (SAR) studies, computational docking simulations to identify target proteins, and empirical screening against disease-relevant biological models.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1